![molecular formula C30H26N2O7 B13401190 (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid](/img/structure/B13401190.png)
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) is a compound commonly used in peptide synthesis. It is a derivative of L-glutamic acid, which is an amino acid, and it is modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 7-amido-4-methylcoumarin (AMC) moiety. This compound is often used in the field of biochemistry and molecular biology for various applications, including the synthesis of peptides and the study of enzyme activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid support resin. The Fmoc group is used to protect the amino group of the amino acid during the synthesis process. The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added to the growing peptide chain .
Industrial Production Methods
Industrial production of Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize side reactions and impurities .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine.
Coupling Reactions: The amino group of the deprotected amino acid reacts with the carboxyl group of the incoming amino acid to form a peptide bond
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group.
Coupling: Reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to activate the carboxyl group for peptide bond formation
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .
Aplicaciones Científicas De Investigación
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) has a wide range of scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides for research and therapeutic purposes.
Enzyme Activity Studies: The AMC moiety can be used as a fluorescent probe to study enzyme activities and kinetics.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) involves its use as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The AMC moiety can act as a fluorescent probe, allowing researchers to monitor the progress of reactions and study enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-lysine: Used in peptide synthesis and has a similar protecting group strategy
Uniqueness
Fmoc-L-glutamic acid 1-(7-amido-4-methylcoumarin) is unique due to the presence of the AMC moiety, which provides fluorescent properties. This makes it particularly useful in studies involving enzyme activities and kinetics, where fluorescence can be used to monitor reactions in real-time .
Propiedades
Fórmula molecular |
C30H26N2O7 |
|---|---|
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H26N2O7/c1-17-14-28(35)39-26-15-18(10-11-19(17)26)31-29(36)25(12-13-27(33)34)32-30(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14-15,24-25H,12-13,16H2,1H3,(H,31,36)(H,32,37)(H,33,34) |
Clave InChI |
AMGSEJHFHIETMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



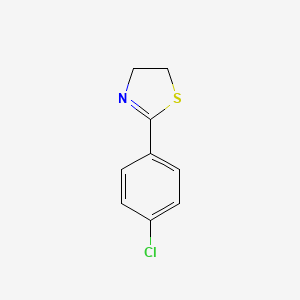
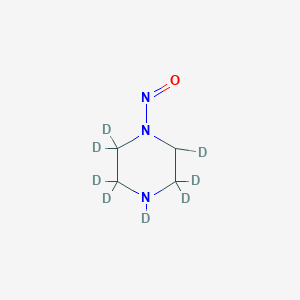
![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)
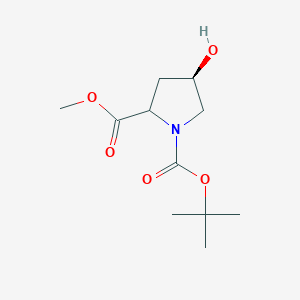

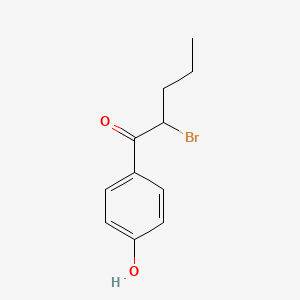
![5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B13401161.png)
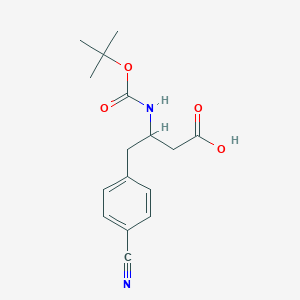
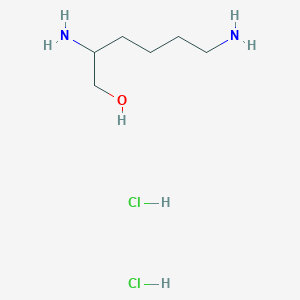

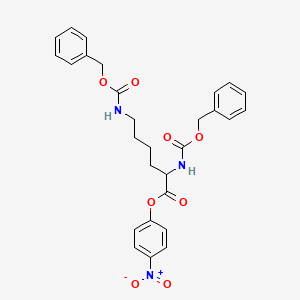
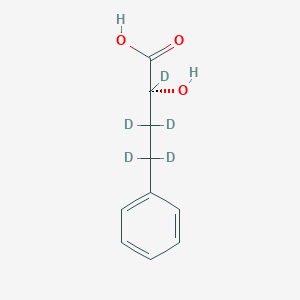
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13401188.png)
